L-Threonyl-L-leucyl-L-tryptophyl-L-threonine
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Overview
Description
L-Threonyl-L-leucyl-L-tryptophyl-L-threonine is a tetrapeptide composed of four amino acids: threonine, leucine, tryptophan, and another threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-leucyl-L-tryptophyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-threonine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-leucine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for L-tryptophan and the final L-threonine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-leucyl-L-tryptophyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the original peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
L-Threonyl-L-leucyl-L-tryptophyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Threonyl-L-leucyl-L-tryptophyl-L-threonine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- L-Threonyl-L-leucyl-L-tryptophyl-L-serine
- L-Threonyl-L-leucyl-L-tryptophyl-L-alanine
- L-Threonyl-L-leucyl-L-tryptophyl-L-valine
Uniqueness
L-Threonyl-L-leucyl-L-tryptophyl-L-threonine is unique due to its specific sequence and the presence of two threonine residues. This sequence can confer distinct structural and functional properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
284039-15-2 |
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Molecular Formula |
C25H37N5O7 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C25H37N5O7/c1-12(2)9-18(29-24(35)20(26)13(3)31)22(33)28-19(23(34)30-21(14(4)32)25(36)37)10-15-11-27-17-8-6-5-7-16(15)17/h5-8,11-14,18-21,27,31-32H,9-10,26H2,1-4H3,(H,28,33)(H,29,35)(H,30,34)(H,36,37)/t13-,14-,18+,19+,20+,21+/m1/s1 |
InChI Key |
JUKOKNVBBUZZAB-XUMMDKEGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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